molecular formula C26H23NO3S2 B281362 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Número de catálogo B281362
Peso molecular: 461.6 g/mol
Clave InChI: QIXQPNNJVUITPP-SLEBQGDGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits the activity of the MEK enzyme by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a potent anti-cancer effect in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce tumor regression in animal models of cancer. It has also been shown to have a favorable toxicity profile, with no significant adverse effects observed in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its specificity for the MEK enzyme, which reduces the risk of off-target effects. It has also been shown to have a favorable toxicity profile, which makes it a promising candidate for clinical development. However, one of the limitations of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several potential future directions for the development of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of research is the identification of biomarkers that can predict response to treatment with 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. Another area of research is the development of combination therapies that can enhance the anti-cancer effect of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in cancer patients.

Métodos De Síntesis

The synthesis of 2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves several steps, including the condensation of 4-methylthiophenol with 2,4,5-trimethyl-1,2-dihydroquinoline-3-carbaldehyde, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final step involves the reaction of the resulting compound with N-(3-aminopropyl)sulfonamide.

Aplicaciones Científicas De Investigación

2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of the MEK enzyme, which is involved in the MAPK/ERK signaling pathway that regulates cell growth and survival. Inhibition of this pathway has been shown to be effective in treating various types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer.

Propiedades

Fórmula molecular

C26H23NO3S2

Peso molecular

461.6 g/mol

Nombre IUPAC

(NE)-2,4,5-trimethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C26H23NO3S2/c1-16-9-11-20(12-10-16)31-24-15-23(21-7-5-6-8-22(21)26(24)28)27-32(29,30)25-14-18(3)17(2)13-19(25)4/h5-15H,1-4H3/b27-23+

Clave InChI

QIXQPNNJVUITPP-SLEBQGDGSA-N

SMILES isomérico

CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)/C4=CC=CC=C4C2=O

SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O

SMILES canónico

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.